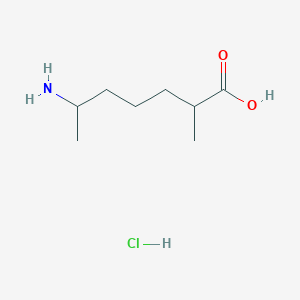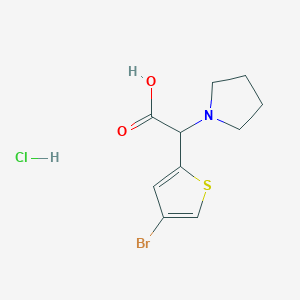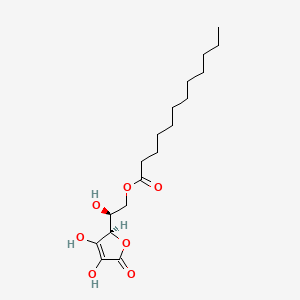
5-(2,2-Dimethylpropanamido)-2-fluorobenzoic acid
Vue d'ensemble
Description
The closest compound I found is "5-(2,2-Dimethylpropanamido)-3-methylthiophene-2-carboxylic acid" . It’s a powder with a molecular weight of 241.31 .
Molecular Structure Analysis
The molecular structure of a related compound, “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid”, has a molecular formula of C13H16ClNO3 .Physical And Chemical Properties Analysis
The related compound “2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoic acid” has a molecular weight of 269.72 .Applications De Recherche Scientifique
Gene Expression and Chemosensitivity
- Gene Expression in Colorectal Cancer and Chemosensitivity to 5-Fluorouracil : A study explored the gene expression in colorectal cancer and its correlation with chemosensitivity to 5-Fluorouracil. The research focused on mRNA analysis of various genes, and the findings suggested that certain mRNA levels could potentially predict the sensitivity of colorectal cancer to 5-Fluorouracil, indicating a regulatory role of specific enzymes and transporters in the cancer's response to the drug (Yoshinare et al., 2003).
Modulation and Enhancement of Therapy
- Biochemical Modulation of 5-Fluorouracil Therapy in Colorectal Carcinoma : A controlled evaluation investigated recent approaches to enhance the activity of 5-Fluorouracil in colorectal carcinoma treatment. The study compared different combinations of drugs with 5-Fluorouracil and evaluated their therapeutic effects, aiming to identify potentially improved therapy options (Buroker et al., 1985).
Predictive Genomic Markers
- Methylenetetrahydrofolate Reductase Gene Polymorphisms and Chemotherapy Response : The study analyzed polymorphisms in the Methylenetetrahydrofolate Reductase gene to assess their potential as genomic predictors for clinical response to fluoropyrimidine-based chemotherapy in colorectal cancer patients. The results indicated that while the gene's genotype might not serve as an independent outcome factor, it could still hold relevance in predicting response to chemotherapy (Marcuello et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2,2-dimethylpropanoylamino)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGYGNMRYJPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)


![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)
![Methyl[2-methyl-2-(4-methylphenyl)propyl]amine](/img/structure/B1526100.png)



![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)



